4-Amino-2-chloro-3-methylphenol
Description
4-Amino-2-chloro-3-methylphenol is a substituted phenol derivative featuring an amino group (-NH₂) at the 4-position, a chlorine atom at the 2-position, and a methyl group (-CH₃) at the 3-position of the aromatic ring. This combination of electron-donating (amino, methyl) and electron-withdrawing (chloro) substituents confers unique physicochemical properties, including solubility, acidity, and reactivity.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.60 g/mol |
IUPAC Name |
4-amino-2-chloro-3-methylphenol |
InChI |
InChI=1S/C7H8ClNO/c1-4-5(9)2-3-6(10)7(4)8/h2-3,10H,9H2,1H3 |
InChI Key |
IKRZREHANHRIAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-4-chlorophenol (CAS 95-85-2)
- Structure: Amino (2-position), chloro (4-position). Lacks the methyl group at the 3-position.
- Properties : Higher acidity due to the absence of the electron-donating methyl group. Solubility in polar solvents is moderate.
- Applications : Intermediate in dye synthesis and pharmaceutical precursors.
4-Amino-3-methylphenol (4-Amino-m-cresol)
- Structure: Amino (4-position), methyl (3-position). Lacks the chloro substituent.
- Properties : Reduced electrophilicity compared to chlorinated analogs. Higher solubility in organic solvents due to the methyl group.
- Safety : Used in cosmetic formulations (e.g., hair dyes) with regulated concentrations to minimize toxicity .
5-Amino-4-Chloro-o-cresol (CAS 110102-86-8)
- Structure: Amino (5-position), chloro (4-position), methyl (2-position).
- Properties : Steric hindrance from the methyl group at the 2-position reduces reactivity in substitution reactions.
- Applications : Specialized use in agrochemicals due to its stability under environmental conditions .
Chiral Aminophenols (e.g., Compound)
- Structure : Complex substituents (cyclopentyl, additional chloro) create chiral centers.
- Properties : Intramolecular hydrogen bonding (O–H⋯N) enhances stability. Used in asymmetric catalysis for enantioselective synthesis .
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